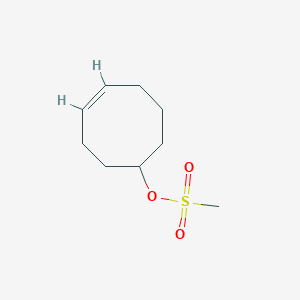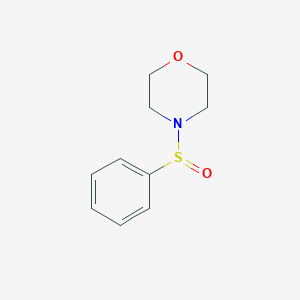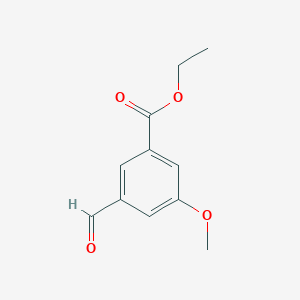![molecular formula C18H21N3O5S B14140390 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide CAS No. 1144449-86-4](/img/structure/B14140390.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is notable for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating cellular excitability and are implicated in various physiological processes and potential therapeutic applications .
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide involves multiple steps. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole core or the attached functional groups .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of GIRK channel activation and modulation . In biology, it is used to investigate the role of GIRK channels in various physiological processes, including pain perception, epilepsy, and anxiety . In medicine, it holds potential as a therapeutic agent for conditions related to GIRK channel dysfunction . Industrial applications may include its use in the development of new pharmaceuticals and chemical probes .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide involves its interaction with GIRK channels . These channels are key effectors in GPCR signaling pathways that modulate cellular excitability . The compound acts as an activator of GIRK1/2 channels, enhancing their activity and thereby influencing the physiological processes regulated by these channels . The molecular targets and pathways involved include the GIRK channel subunits and the associated GPCR signaling components .
Comparison with Similar Compounds
Compared to other similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide is unique due to its specific structure and potent activity as a GIRK1/2 channel activator . Similar compounds include other GIRK channel activators, such as those based on urea or ether scaffolds . this compound stands out due to its improved metabolic stability and brain penetration properties . The list of similar compounds includes N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers and other pyrazole derivatives .
Properties
CAS No. |
1144449-86-4 |
|---|---|
Molecular Formula |
C18H21N3O5S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6,7-dimethoxy-1-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21N3O5S/c1-21-17-12-8-15(26-3)14(25-2)7-10(12)6-13(17)16(20-21)18(22)19-11-4-5-27(23,24)9-11/h7-8,11H,4-6,9H2,1-3H3,(H,19,22) |
InChI Key |
BPAYAKVCBWQCOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC3=CC(=C(C=C32)OC)OC)C(=N1)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)



![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)

![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
